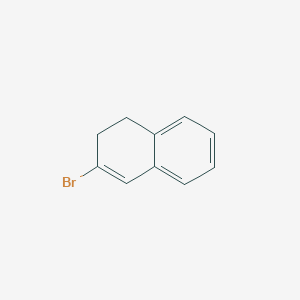

3-Bromo-1,2-dihydronaphthalene

Description

Significance of Dihydronaphthalene Frameworks in Synthetic Chemistry

The 1,2-dihydronaphthalene (B1214177) (DHN) moiety is a fundamental bicyclic structure that forms the core of many natural products and biologically significant compounds. rsc.org Its presence is noted in compounds that exhibit a range of biological activities, including potent inhibitors of tubulin polymerization, which are of interest in cancer research. nih.govnih.gov For instance, certain dihydronaphthalene analogues have demonstrated significant cytotoxicity against human cancer cell lines. nih.govnih.gov The dihydronaphthalene framework is also a component of some tetracyclic structures found in partially aromatized steroid derivatives with known biological activity. rsc.org

The synthetic utility of dihydronaphthalenes is vast. They can participate in a variety of chemical transformations, including cycloaddition reactions like the Diels-Alder reaction and Michael additions, making them valuable starting materials for the synthesis of complex polycyclic systems. researchgate.net The development of new synthetic methods to create and modify dihydronaphthalene scaffolds is an active area of research, as it provides pathways to novel medicinal compounds. rsc.orgnih.gov

Role of Halogenated Alkenes in Modern Organic Synthesis

Halogenated alkenes, which include compounds like 3-Bromo-1,2-dihydronaphthalene, are highly versatile intermediates in organic synthesis. acs.org They are frequently utilized in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org The halogen atom serves as a reactive handle, allowing for a wide range of subsequent chemical modifications.

The addition of halogens to alkenes, known as halogenation, is a fundamental reaction in organic chemistry. geeksforgeeks.orgmasterorganicchemistry.com This process typically proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of the halogen atoms across the double bond. masterorganicchemistry.com When these reactions are performed in the presence of nucleophilic solvents like water, halohydrins are formed, further expanding the synthetic possibilities. masterorganicchemistry.com In recent years, visible light-mediated halofunctionalization of alkenes has emerged as a sustainable and powerful strategy for preparing vicinally functionalized organohalides. rsc.org

The reactivity of halogenated alkenes makes them crucial building blocks for synthesizing a variety of important organic molecules, including pharmaceuticals and agrochemicals. geeksforgeeks.org The ability to introduce a halogen and another functional group in a single step through difunctionalization reactions of alkenes is an efficient strategy for building molecular complexity from simple starting materials. researchgate.net

Current Research Landscape and Academic Interest in this compound

While specific research dedicated solely to this compound is not extensively documented in readily available literature, academic interest lies in its role as a synthetic intermediate. The synthesis of a derivative, 3-Bromo-1,1-dimethyl-2-keto-1,2-dihydronaphthalene, and its reaction with morpholine (B109124) was reported as early as 1957. acs.org More recent research focuses on the synthesis and biological evaluation of various dihydronaphthalene derivatives. For example, new dihydronaphthalene candidates have been synthesized and characterized for their potential cytotoxic activity against human cancer cells. nih.gov

The synthesis of this compound itself can be achieved through the dehydration of 2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol. beilstein-journals.org This precursor is prepared by the reduction of 2-Bromo-3,4-dihydronaphthalen-1(2H)-one. beilstein-journals.org The resulting this compound can then be used in further synthetic transformations. For instance, a substituted derivative, 7-(benzyloxy)-3-bromo-1,2-dihydronaphthalene, is noted for its use in the preparation of potential hypertensive agents and other biologically active compounds. cphi-online.com

The interest in this and related compounds stems from the broader importance of dihydronaphthalene and benzosuberene frameworks as potent inhibitors of tubulin polymerization. nih.govnih.gov Efficient synthetic methodologies for constructing these molecular frameworks are therefore highly sought after. nih.gov

Below is a table summarizing the key properties of a related compound, 3-bromo-7-methoxy-1,2-dihydronaphthalene.

| Property | Value | Unit |

| Boiling Point | 300 - 315 | °C |

| Melting Point | 81.1 | °C |

| Flash Point | 133 | °C |

| Density | 1.50 | g/cm³ |

| Water Solubility | 3.21e-4 | g/L |

| LogKow | 3.85 |

Table based on data for 3-bromo-7-methoxy-1,2-dihydronaphthalene. epa.gov

Structure

3D Structure

Propriétés

Numéro CAS |

92013-27-9 |

|---|---|

Formule moléculaire |

C10H9B |

Poids moléculaire |

209.08 g/mol |

Nom IUPAC |

3-bromo-1,2-dihydronaphthalene |

InChI |

InChI=1S/C10H9Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2 |

Clé InChI |

AGCRAAGEEVNBDW-UHFFFAOYSA-N |

SMILES |

C1CC(=CC2=CC=CC=C21)Br |

SMILES canonique |

C1CC(=CC2=CC=CC=C21)Br |

Origine du produit |

United States |

Synthetic Methodologies for 3 Bromo 1,2 Dihydronaphthalene and Its Derivatives

Direct Halogenation Approaches to 1,2-Dihydronaphthalenes

Direct bromination of the 1,2-dihydronaphthalene (B1214177) scaffold is a primary method for the introduction of a bromine atom onto the molecule. This approach relies on the principles of electrophilic addition to the alkene moiety within the dihydronaphthalene structure.

The regioselectivity of bromination in dihydronaphthalene systems is a critical aspect, particularly when the aromatic ring is substituted. The substituents on the ring can influence the electron density of the double bond and the stability of potential intermediates, thereby directing the position of bromine addition. For instance, in the synthesis of related structures, the choice of brominating agent and reaction conditions has been shown to be crucial for achieving high regioselectivity. The use of N-bromosuccinimide (NBS) in the presence of a catalyst like silica (B1680970) gel has been effective in achieving highly regioselective bromination on substituted aromatic precursors. nih.gov The formation of dihydronaphthalene derivatives through cyclization reactions can also exhibit excellent regioselectivity, which is often dictated by minimizing steric hindrance. researchgate.net In some cases, unexpected regioselectivity can be observed, highlighting the complex interplay of electronic and steric factors. acs.org

Transformations from Precursor Structures

An alternative to direct bromination involves the synthesis of 3-Bromo-1,2-dihydronaphthalene from precursor molecules that already contain either the dihydronaphthalene skeleton or a structure that can be readily converted to it.

A common and effective strategy for the synthesis of 1,2-dihydronaphthalenes involves the elimination of a leaving group from a tetrahydronaphthalene precursor. chinesechemsoc.orgchinesechemsoc.org This approach typically utilizes either a halogenated or a hydroxylated tetrahydronaphthalene. For example, the dehydration of a corresponding tetralol (a hydroxylated tetrahydronaphthalene) under acidic conditions can lead to the formation of the double bond found in 1,2-dihydronaphthalene. A specific example is the synthesis of 6-bromo-1,2-dihydronaphthalene (B1281098) from 7-bromo-1-tetralol. scielo.br These elimination reactions generally follow either an E1 or E2 mechanism, depending on the substrate and reaction conditions. libretexts.org The Zaitsev rule often predicts the formation of the more substituted, and thus more stable, alkene as the major product. libretexts.org

| Precursor | Reagent | Product | Reaction Type |

| 7-Bromo-1-tetralol | Acid | 6-Bromo-1,2-dihydronaphthalene | Dehydration (Elimination) |

| Halo-substituted tetrahydronaphthalene | Base | 1,2-Dihydronaphthalene | Dehydrohalogenation (Elimination) |

| Hydroxyl-substituted tetrahydronaphthalene | Acid | 1,2-Dihydronaphthalene | Dehydration (Elimination) |

This compound can also be synthesized from other functionalized dihydronaphthalenes. The bromine atom itself can serve as a reactive handle for further chemical transformations through nucleophilic substitution or cross-coupling reactions. smolecule.comcymitquimica.com For instance, a dihydronaphthalene with a different halogen at the 3-position could potentially be converted to the bromo derivative. Furthermore, functional groups on the aromatic ring of a dihydronaphthalene can be modified. For example, treatment of certain 1,4-dihydronaphthalene-1-carbonitriles with bromine can induce a bromoarylation reaction, leading to complex polycyclic structures. nih.govacs.org

Advanced Catalytic and Electrochemical Synthetic Strategies

Modern synthetic chemistry has introduced sophisticated catalytic and electrochemical methods for the construction of the dihydronaphthalene framework, which can be applied to the synthesis of its brominated derivatives.

Catalytic approaches offer high efficiency and selectivity. Cobalt-catalyzed reactions, for example, can be used to synthesize substituted 1,2-dihydronaphthalenes from o-styryl N-tosyl hydrazones through a cobalt(III)-carbene radical intermediate. rsc.org Another example is the Indium(III)-TMSBr-catalyzed cascade reaction of diarylalkynes with acrylates to produce aryldihydronaphthalene derivatives. mdpi.com Silver-mediated reactions have also been employed in the synthesis of functionalized 1,2-dihydronaphthalenes. rsc.org Furthermore, copper-catalyzed cross-coupling reactions have been reported for derivatives like 4-bromo-1,2-dihydronaphthalene (B12817273). researchgate.net

| Catalyst System | Reaction Type | Substrates | Product |

| Cobalt(II) complex | Metalloradical activation/cyclization | o-styryl N-tosyl hydrazones | Substituted 1,2-dihydronaphthalenes |

| In(III)-TMSBr | Cascade reaction | Diarylalkynes and acrylates | Aryldihydronaphthalene derivatives |

| Silver nitrate (B79036) (AgNO₃) | Oxidative C-C bond sulfonylation/arylation | Methylenecyclopropanes and sodium sulfinates | 3-Sulfonyl-1,2-dihydronaphthalenes |

| Copper(I) iodide | Cross-coupling | 4-Bromo-1,2-dihydronaphthalene and phosphine (B1218219) oxides | C-P coupled products |

Electrochemical methods provide an alternative, often milder, route for these syntheses. An electrochemical oxidative [4+2] annulation of styrenes has been developed to construct polysubstituted 1,2-dihydronaphthalenes without the need for metal catalysts or external oxidants. chinesechemsoc.orgchinesechemsoc.org This method offers good regioselectivity and diastereoselectivity. chinesechemsoc.org Additionally, the electrochemical 1,2-bromoesterification of alkenes with acids and N-bromosuccinimide presents a method for the difunctionalization of the double bond, which could be adapted for dihydronaphthalene systems. acs.org Another relevant electrochemical approach is the carboxylation of naphthalene (B1677914) derivatives, which can lead to trans-1,2-disubstituted 1,2-dihydronaphthalene derivatives. acs.org

Electrochemical Oxidative Annulation Routes to Dihydronaphthalene Skeletons

A notable and modern approach to constructing polysubstituted 1,2-dihydronaphthalene skeletons is through an electrochemical oxidative [4+2] annulation of styrenes. chinesechemsoc.orgchinesechemsoc.org This method stands out for its ability to proceed without the need for metal catalysts or external oxidants, offering a greener and more atom-economical process. chinesechemsoc.orgchinesechemsoc.org The reaction demonstrates high regioselectivity and diastereoselectivity. chinesechemsoc.orgchinesechemsoc.org

The proposed mechanism for this transformation involves a series of single-electron transfer steps. Initially, a mediator, such as tris(4-bromophenyl)amine, is oxidized at the anode to form a radical cation. This radical cation then oxidizes a styrene (B11656) molecule to generate an alkene radical cation. This intermediate is subsequently attacked by a nucleophilic styrene molecule, leading to a new radical species that undergoes cyclization, further oxidation, and deprotonation to yield the final 1,2-dihydronaphthalene product. chinesechemsoc.org

The versatility of the 1,2-dihydronaphthalene products is demonstrated by their further transformations. For instance, they can be oxidized to form polysubstituted naphthalenes using reagents like 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ). chinesechemsoc.org Additionally, hydrogenation of the double bond, often catalyzed by palladium on carbon (Pd/C), yields polysubstituted 1,2,3,4-tetrahydronaphthalenes. chinesechemsoc.org

Table 1: Key Features of Electrochemical Oxidative Annulation

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | [4+2] Annulation | chinesechemsoc.org |

| Reactants | Two different styrenes | chinesechemsoc.org |

| Conditions | Electrochemical, no metal catalysts, no external oxidants | chinesechemsoc.orgchinesechemsoc.org |

| Selectivity | High regioselectivity and diastereoselectivity | chinesechemsoc.orgchinesechemsoc.org |

| Mediator | Tris(4-bromophenyl)amine | thieme-connect.com |

| Key Intermediate | Alkene radical cation | chinesechemsoc.org |

Intramolecular Cyclization and Intermolecular Coupling Reactions for Dihydronaphthalene Functionalization

The functionalization of the dihydronaphthalene core can be effectively achieved through intramolecular cyclization and intermolecular coupling reactions. These reactions are powerful tools for building complex molecular architectures from simpler precursors. nih.gov

Intramolecular cyclization reactions are particularly useful for rapidly constructing cyclic systems. nih.gov For example, sulfur-mediated electrophilic cyclization of aryl-tethered internal alkynes has been reported to produce 3-sulfenyl-1,2-dihydronaphthalenes. nih.gov This method allows for the direct incorporation of a sulfenyl group at the 3-position of the dihydronaphthalene ring. nih.gov

Intermolecular coupling reactions, often catalyzed by transition metals, provide a direct way to form new carbon-carbon and carbon-heteroatom bonds. nih.gov A notable example is the Suzuki coupling of 1-bromo-3,4-dihydronaphthalene-2-carbaldehyde with various aromatic boronic acids. researchgate.net The resulting products can then undergo a base-mediated intramolecular cyclization to yield angularly fused polyaromatic compounds. researchgate.net This two-step sequence highlights the synergy between intermolecular coupling and intramolecular cyclization in building complex molecular frameworks.

Palladium-catalyzed coupling reactions have also been employed in the synthesis of dihydronaphthalene derivatives. For instance, the Suzuki-Miyaura coupling of a boronic acid with a suitable dihydronaphthalene precursor has been utilized to create functionalized products. nih.gov

Table 2: Examples of Cyclization and Coupling Reactions for Dihydronaphthalene Synthesis

| Reaction Type | Reactants | Product | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Electrophilic Cyclization | Aryl-tethered internal alkynes | 3-Sulfenyl-1,2-dihydronaphthalenes | Sulfur electrophile | nih.gov |

| Suzuki Coupling/Cyclization | 1-Bromo-3,4-dihydronaphthalene-2-carbaldehyde, Aromatic boronic acids | Angularly fused polyaromatics | Palladium catalyst, KOt-Bu/DMF | researchgate.net |

Silver-Mediated Oxidative Functionalization of Dihydronaphthalene Systems

Silver-mediated reactions have emerged as a valuable tool for the oxidative functionalization of various organic molecules, including precursors to dihydronaphthalene systems. These methods often proceed through radical pathways, enabling unique transformations. researchgate.netnih.gov

One such application is the silver-promoted oxidative sulfonylation and ring-expansion of vinylcyclopropanes. researchgate.net This reaction, utilizing sodium sulfinates, leads to the formation of 1-sulfonylmethylated 3,4-dihydronaphthalenes. researchgate.net The process is believed to involve the formation of a sulfonyl radical, which initiates a cascade of radical addition and ring-opening of the vinylcyclopropane, ultimately leading to the dihydronaphthalene product. researchgate.net

In a related silver-mediated process, methylenecyclopropanes can undergo an oxidative C-C bond sulfonylation and arylation with sodium sulfinates to afford 3-sulfonyl-1,2-dihydronaphthalenes. rsc.org The reaction is typically carried out in the presence of a silver salt, such as silver nitrate (AgNO₃), and an oxidant like potassium persulfate (K₂S₂O₈). rsc.org A range of silver catalysts have been tested, with AgNO₃ often providing the best yields. rsc.org

The general procedure for this synthesis involves reacting the methylenecyclopropane (B1220202) with a sodium sulfinate in the presence of the silver catalyst and oxidant in a suitable solvent like toluene (B28343) at elevated temperatures. rsc.org This methodology has been shown to be effective for a variety of substituted methylenecyclopropanes and sodium sulfinates, providing a direct route to 3-sulfonyl-1,2-dihydronaphthalene derivatives. rsc.org

Table 3: Silver-Mediated Synthesis of Functionalized Dihydronaphthalenes

| Substrate | Reagent | Catalyst/Oxidant | Product | Reference |

|---|---|---|---|---|

| Vinylcyclopropanes | Sodium sulfinates | Silver promoter | 1-Sulfonylmethylated 3,4-dihydronaphthalenes | researchgate.net |

Reactivity and Synthetic Transformations of 3 Bromo 1,2 Dihydronaphthalene

Nucleophilic Reaction Pathways

The electron-withdrawing nature of the bromine atom polarizes the carbon-carbon double bond in 3-Bromo-1,2-dihydronaphthalene, making the vinylic carbon susceptible to attack by nucleophiles. This reactivity underpins several synthetic routes.

The carbon-bromine bond in dihydronaphthalene systems can be displaced by nitrogen-based nucleophiles to form new carbon-nitrogen bonds. While direct substitution on this compound is plausible, related transformations on similar scaffolds highlight this pathway. For instance, a structurally related compound, 3-Bromo-1,1-dimethyl-2-keto-1,2-dihydronaphthalene, has been shown to react with morpholine (B109124), demonstrating the susceptibility of the bromo-alkene system to nucleophilic attack by secondary amines acs.org.

The synthesis of various aminomethyl and amino-substituted dihydronaphthalenes further illustrates the incorporation of nitrogen functionalities onto this molecular framework. These syntheses often proceed through multi-step sequences starting from tetralone precursors, ultimately yielding functionalized dihydronaphthalene products nih.govnih.govgoogle.comacs.org.

Table 1: Examples of Reactions Leading to Nitrogen-Substituted Dihydronaphthalenes

| Starting Material/Precursor | Nitrogen Nucleophile/Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Keto-dihydronaphthalene derivative | Morpholine | 3-Morpholinyl-dihydronaphthalene | acs.org |

| Tetralone Derivative | Hydrazine | Hydrazone-dihydronaphthalene | nih.gov |

| Dihydronaphthalenol | Piperazine via aminomethylation | 3-(Piperazinylmethyl)-dihydronaphthalene | google.com |

| Tetralone Derivative | Amination sequences | 1-Amino-1,2-dihydronaphthalene | acs.org |

One of the most significant applications of this compound is its use as a precursor to a highly strained cyclic allene (B1206475). This intermediate cannot be isolated but can be trapped in situ to generate complex molecular architectures.

Treatment of this compound with a strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), induces the elimination of hydrogen bromide (HBr). metu.edu.trresearchgate.net This β-elimination reaction generates a transient, highly reactive bicyclic allene known as isonaphthalene (also named benzo[c]cyclohexa-1,2-diene). metu.edu.trresearchgate.netresearchgate.net

The formation of this intermediate is supported by the product distribution observed when the reaction is conducted without a trapping agent. In this scenario, a mixture of products is obtained, primarily naphthalene (B1677914), which results from the aromatization of the intermediate, and 3-tert-butoxy-1,2-dihydronaphthalene, formed by the nucleophilic addition of the tert-butoxide base to the allene. researchgate.netresearchgate.net

Table 2: Products from the Base-Catalyzed Elimination of this compound with KOtBu

| Product | Formation Pathway | Significance | Reference |

|---|---|---|---|

| Naphthalene | Aromatization of allene intermediate | Evidence of intermediate formation | researchgate.netresearchgate.net |

| 3-tert-Butoxy-1,2-dihydronaphthalene | Nucleophilic trapping by base | Evidence of intermediate formation | researchgate.netresearchgate.net |

| Dimeric products (e.g., 2,2'-Binaphthyl) | Dimerization of allene intermediate | Indicates high reactivity of the allene | metu.edu.tr |

The synthetic power of the isonaphthalene intermediate is realized when it is generated in the presence of a trapping agent capable of undergoing cycloaddition reactions. The strained double bonds of the cyclic allene are highly dienophilic and dipolarophilic.

When this compound is treated with potassium tert-butoxide in the presence of dienes like furan (B31954) or 2,5-dimethylfuran, [4+2] cycloaddition (Diels-Alder) reactions occur, yielding complex polycyclic adducts. researchgate.net This methodology provides a route to intricate molecular scaffolds that would be difficult to access through other means. The field of strained cyclic allenes has explored a variety of trapping partners, including 1,3-dipoles like nitrones, which undergo [3+2] cycloadditions to furnish heterocyclic products with high regio- and diastereoselectivity. researchgate.netacs.orgacs.org

Table 3: Trapping of Cyclic Allene Intermediates in Cycloaddition Reactions

| Intermediate Source | Trapping Agent | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| This compound | Furan, 2,5-Dimethylfuran | [4+2] Cycloaddition | Polycyclic ethers | researchgate.net |

| General Cyclic Allenes | 1,3-Dienes | [4+2] Cycloaddition (Diels-Alder) | Bicyclic systems | researchgate.net |

| General Cyclic Allenes | Nitrones (1,3-Dipoles) | [3+2] Cycloaddition | Isoxazolidines | acs.orgacs.org |

Generation and Trapping of Reactive Intermediates

Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The carbon-bromine bond in this compound serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are highly effective in mediating the coupling of vinyl halides with a wide array of organometallic reagents. This compound is a suitable substrate for such transformations. cymitquimica.comgoogleapis.com

Stille coupling, which pairs an organohalide with an organostannane reagent, can be applied to bromo-olefin derivatives with structures similar to this compound. These reactions are typically catalyzed by palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to form a new carbon-carbon bond at the site of the bromine atom. googleapis.com The versatility of the dihydronaphthalene scaffold in palladium-catalyzed processes is also seen in other transformations, such as Catellani-type reactions, further underscoring its utility as a building block. rsc.org

Table 4: Palladium-Catalyzed Reactions Involving Dihydronaphthalene Scaffolds

| Reaction Type | Substrate Type | Catalyst System (Example) | Coupling Partner (Example) | Reference |

|---|---|---|---|---|

| Stille Coupling | Bromo-olefin (e.g., this compound) | Pd(PPh₃)₄ | Organostannane (R-SnBu₃) | googleapis.com |

| Catellani Reaction | 1,2-Dihydronaphthalene (B1214177) | Pd(OAc)₂ / PPh₃ | Norbornene / Hexamethyldisilane | rsc.org |

Copper-Catalyzed Coupling Methodologies

Copper-catalyzed reactions offer a cost-effective and often complementary alternative to palladium-based methodologies for the functionalization of aryl halides.

The formation of carbon-phosphorus bonds is of significant interest due to the prevalence of organophosphorus compounds in catalysis, materials science, and medicinal chemistry. Copper-catalyzed cross-coupling of aryl halides with secondary phosphine (B1218219) oxides provides a direct route to tertiary phosphine oxides. A study on the reaction of 4-bromo-1,2-dihydronaphthalene (B12817273) with diphenylphosphine (B32561) oxide has been reported. nih.gov In this instance, the major product observed was the result of a conjugate addition, leading to 1,2-bis(diphenylphosphinoyl)tetralin. nih.gov This suggests that for this specific substrate and under the reported conditions, the cross-coupling product is susceptible to further reaction. However, this study provides valuable insight into the reactivity of bromo-dihydronaphthalene derivatives in copper-catalyzed C-P coupling reactions. The reaction typically employs a copper(I) salt as the catalyst, a ligand such as N,N'-dimethylethylenediamine, and a base. nih.gov

The Ullmann condensation is a classical copper-promoted reaction for the formation of C-O, C-N, and C-S bonds from aryl halides. nih.govorganic-chemistry.orgmdpi.comrsc.org These reactions traditionally require high temperatures and stoichiometric amounts of copper, but modern protocols often utilize catalytic amounts of a copper salt with a suitable ligand. nih.govnih.gov The reaction of this compound with nucleophiles such as phenols, amines, or thiols under Ullmann conditions would provide access to the corresponding 3-aryloxy-, 3-amino-, or 3-arylthio-1,2-dihydronaphthalenes. A patent describes the use of a palladium catalyst and a copper complex in a reaction akin to the Ullmann reaction for the formation of a carbon-carbon bond. rsc.org

Table 3: General Conditions for Copper-Catalyzed Ullmann-Type Reactions

| Nucleophile | Catalyst System | Base | Solvent | General Product | Reference |

| Phenols | CuI / Picolinic acid | K₃PO₄ | DMSO | 3-Aryloxy-1,2-dihydronaphthalene | nih.gov |

| Amines | CuI / Ligand | Base | Various | 3-Amino-1,2-dihydronaphthalene | mdpi.com |

Other Transition Metal-Mediated Functionalizations

Beyond palladium and copper, other transition metals can also mediate the transformation of dihydronaphthalene derivatives, offering unique reactivity profiles.

Cobalt-Catalyzed Reactions:

Cobalt catalysts have been employed for the C-H functionalization of various substrates. rsc.orgnih.gov For instance, cobalt-catalyzed C-H/N-H annulation of cyclic alkenes with indole-2-carboxamides has been reported. scispace.com While not a direct functionalization of the C-Br bond, cobalt-catalyzed reactions involving C-H activation of the dihydronaphthalene ring system represent a potential avenue for the synthesis of novel derivatives. researchgate.netescholarship.org

Rhodium-Catalyzed Reactions:

Rhodium catalysts are known to mediate a variety of transformations, including C-H functionalization and ring-opening reactions. nih.govnih.govacs.orgemory.edusnnu.edu.cn Rhodium(II)-catalyzed reactions of vinyldiazoacetates with dihydronaphthalenes have been shown to undergo either cyclopropanation or a combined C-H activation/Cope rearrangement, with the selectivity being highly dependent on the catalyst and substrates used. nih.govnih.govacs.org These reactions provide a pathway to complex polycyclic structures from simple dihydronaphthalene precursors.

Copper(I)-Catalyzed Intramolecular Halogen Migration Processes

A notable transformation involving structures related to this compound is the copper(I)-catalyzed intramolecular halogen migration. nih.govhobywedler.com This process is particularly intriguing as it allows for the repositioning of a halogen atom within a molecule, reincorporating the activating group into the final product. nih.govlookchem.com Mechanistic studies on related 2-bromostyrene (B128962) systems suggest that this transformation does not proceed through a simple Cu(I)/Cu(III) oxidative addition cycle. nih.gov Instead, experimental and computational evidence points towards a pathway involving a series of formal sigmatropic shifts where the copper catalyst does not change its oxidation state. nih.govhobywedler.com

The proposed mechanism begins with the regioselective addition of a copper-hydride species to the olefin, forming a benzyl (B1604629) copper intermediate. nih.gov This intermediate can then undergo a formal 1,3-rearrangement, which facilitates the migration of the bromine atom from the aryl ring to the benzylic position, concurrently forming an aryl copper species. nih.gov This pathway competes with a direct metathesis of the benzyl copper intermediate. nih.gov The understanding of these novel mechanistic pathways, promoted by inexpensive first-row transition metals like copper, is crucial for developing new synthetic methodologies. nih.govhobywedler.com

Electrophilic and Radical Reaction Mechanisms

Mechanistic Competition between Radical and Ionic Pathways in Halogenation

The halogenation of unsaturated compounds like 1,2-dihydronaphthalene can proceed through different mechanistic routes, primarily competing between ionic and radical pathways. sci-hub.seacs.org The favored pathway is often dictated by the reaction conditions and the structure of the substrate. nih.gov

Ionic halogenation, such as bromination, typically involves the electrophilic addition of bromine across the double bond. sci-hub.se This proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion (or another nucleophile) to give the vicinal dihalide, usually with anti-stereochemistry. sci-hub.senih.gov This pathway is favored in polar solvents. nih.gov

Conversely, radical pathways are often initiated by light or radical initiators. nih.gov For a substrate like this compound, a radical mechanism could lead to allylic bromination at the C4 position via the Wohl-Ziegler reaction (using N-Bromosuccinimide), rather than addition at the double bond. acs.org The competition between these pathways is crucial in synthetic planning, as it determines the structure of the resulting product.

| Pathway | Key Intermediate | Typical Reagents | Conditions | Product Type |

| Ionic Addition | Halonium Ion (e.g., Bromonium) | Br₂, Cl₂ | Polar Solvents, Darkness | Vicinal Dihalide |

| Radical Substitution | Allylic Radical | N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN), Light | Allylic Halide |

| Radical Addition | Carbon Radical | HBr, Peroxides | Peroxides (Radical Initiator) | Anti-Markovnikov Adduct |

Electrophilic Additions to the Dihydronaphthalene Ring System

The double bond within the 1,2-dihydronaphthalene ring system is susceptible to electrophilic addition reactions. The classic example is the addition of bromine (Br₂), which proceeds via an ionic mechanism. sci-hub.se The reaction is initiated by the interaction of the alkene's π-electrons with the bromine molecule, leading to the formation of a positively charged, cyclic bromonium ion intermediate. sci-hub.se

This intermediate is then subjected to nucleophilic attack by a bromide ion. The attack typically occurs from the side opposite to the bromonium bridge, resulting in a trans-1,2-dibromo adduct. sci-hub.se The regioselectivity of such additions can be influenced by the substituents on the dihydronaphthalene ring. In non-polar solvents, the reaction between an alkene and Br₂ can also involve a 1:1 π-complex. nih.gov The stability of potential carbocation intermediates can also influence the reaction pathway; alkenes that can form more stable carbocations may be more prone to follow ionic routes. nih.gov

Post-Synthetic Modification and Derivatization of the Dihydronaphthalene Core

Oxidative Transformations to Naphthalene Architectures

The 1,2-dihydronaphthalene scaffold is a direct precursor to the fully aromatic naphthalene system. This transformation is achieved through oxidation, which results in the aromatization of the partially saturated ring. acs.orgmdpi.com This process is a key step in various synthetic routes that use the dihydronaphthalene core to build more complex aromatic architectures. researchgate.net

The oxidation can be accomplished using a variety of reagents and conditions. For example, in syntheses involving photocyclization to form dihydronaphthalene intermediates, an oxidant such as oxygen or iodine is often used to facilitate the final aromatization step to the naphthalene product. mdpi.com In some cases, the reaction conditions for the formation of the dihydronaphthalene itself can be tuned to promote subsequent oxidation, eliminating the need for adding an external oxidant. acs.org This transformation is synthetically valuable for creating poly-substituted naphthalene derivatives, which can be further functionalized. researchgate.net

Reductive Hydrogenation to Tetrahydronaphthalene Analogues

The double bond in the 1,2-dihydronaphthalene core can be readily saturated through reductive hydrogenation to yield the corresponding tetrahydronaphthalene (tetralin) analogue. acs.orgnih.gov This transformation is a common strategy for accessing the tetralin framework, which is a prevalent motif in many biologically active molecules and pharmaceuticals. nih.govacs.org

A modern approach to this reduction is the copper-catalyzed transfer hydrodeuteration, which allows for the precise installation of deuterium (B1214612) atoms at specific positions. nih.gov For instance, using 1,2-dihydronaphthalene as a model substrate, researchers have achieved high yields and excellent deuterium incorporation at the benzylic position. nih.gov The reaction proceeds smoothly under mild conditions using a copper(II) acetate (B1210297) catalyst, a phosphine ligand, and a deuterated alcohol as the deuterium source. nih.gov More traditional methods, such as catalytic hydrogenation using palladium on carbon (Pd/C), are also highly effective for this transformation. acs.org

Table of Copper-Catalyzed Transfer Hydrodeuteration of 1,2-Dihydronaphthalene Data sourced from a study on selective catalytic transfer hydrodeuteration. nih.gov

| Entry | Catalyst (mol%) | Ligand (mol%) | D Source (equiv) | Silane (equiv) | Temp (°C) | Yield (%) | %D Incorp. |

| 1 | Cu(OAc)₂ (2) | DTB-DPPBz (2.2) | ethanol-OD (2.6) | DMMS (4) | 40 | 77 | 98 |

| 2 | Cu(OAc)₂ (2) | DTB-DPPBz (2.2) | ethanol-OD (2.6) | DMMS (4) | RT | 74 | 98 |

| 3 | Cu(OAc)₂ (2) | DTB-DPPBz (2.2) | ethanol-OD (2.6) | PMHS (4) | 40 | 75 | 98 |

Mechanistic Investigations and Advanced Computational Studies

Elucidation of Reaction Mechanisms and Key Intermediates

The reactivity of dihydronaphthalenes is complex, involving various pathways such as rearrangements, metal-mediated transformations, and stereoselective functionalizations. Understanding these mechanisms is crucial for synthetic applications.

The chemistry of dihydronaphthalenes is rich with rearrangement reactions, often triggered by thermal or photochemical stimuli. A common transformation is the photochemical rearrangement of 1,2-dihydronaphthalenes into 1,4-dihydronaphthalenes, a reaction that can be induced by amines. researchgate.net The yields of this particular rearrangement are variable, ranging from 5% to 96%, and are influenced by substrate structure and the potential for competing photoreactions. researchgate.net

Irradiation of 1,2-dihydronaphthalene (B1214177) can lead to an electrocyclic ring-opening, forming a conjugated pentaene intermediate. ru.nl This intermediate can then undergo further reactions. For instance, irradiation of 3-methyl-1,2-dihydronaphthalene (B3395273) yields 2-methylidene-1,2,3,4-tetrahydronaphthalene (B14461788) and 2-methylnaphthalene. researchgate.net The stereoselectivity of these photoreactions can be influenced by the ground-state conformational populations of the dihydronaphthalene ring. ru.nl

In the thermal rearrangement of phenyl-substituted benzobicyclo[3.1.0]hex-2-enes, phenyl-substituted 1,2-dihydronaphthalenes are among the major products. researchgate.net The pathways for these rearrangements often involve the cleavage of cyclopropane (B1198618) bonds followed by hydrogen or phenyl shifts in the resulting biradical intermediates. researchgate.net Computational studies have explored the thermal cyclization of related butadiene systems to form dihydronaphthalene structures, investigating the reaction barriers and pathways.

A base-induced transformation of 1-naphthylmethylamines can lead to the formation of 1,4-dihydronaphthalene-1-carbonitriles. acs.org The proposed mechanism involves two successive β-H eliminations from a potassium amide anion intermediate, followed by a dearomative hydride attack by the generated potassium hydride (KH) onto a 1-naphthonitrile (B165113) intermediate. acs.org

Metal catalysis provides powerful tools for the functionalization of dihydronaphthalenes and related structures. Rhodium(II)-catalyzed reactions of vinyldiazoacetates with dihydronaphthalenes can proceed via two main pathways: cyclopropanation or a combined C-H activation/Cope rearrangement. nih.gov The selectivity between these pathways is highly dependent on the specific rhodium catalyst and the substituents on both the diazo compound and the dihydronaphthalene. nih.gov For example, in the reaction of 1-methyl-1,2-dihydronaphthalene, different chiral rhodium catalysts can direct the reaction towards different products, achieving enantiodivergence where one enantiomer of the starting material undergoes C-H activation/Cope rearrangement and the other undergoes cyclopropanation. nih.gov

Palladium and copper bimetallic systems have been utilized in decarboxylative C-C bond formations. rptu.de One study reported the coupling of various benzoic acids with 3-bromo-1,2-dihydronaphthalene to produce (hetero)arylalkenes. rptu.de The proposed catalytic cycle involves a Pd(0)-Pd(II)-Pd(III) pathway combined with photoredox catalysis. rptu.de Similarly, palladium(II) catalysis can mediate the ring-opening addition of arylboronic acids to heterobicyclic alkenes related to the dihydronaphthalene framework, a process where inorganic bases and water are essential for reactivity. nih.gov

The Chan-Lam reaction, which forms C-N bonds, has been extended to alkylboronic esters using copper catalysis. whiterose.ac.uk Mechanistic studies suggest that for the coupling of anilines with benzylic boronic esters, the transmetalation step may occur through a single electron process. whiterose.ac.uk The catalytic cycle can be promoted by additives like boric acid, which aid the turnover by facilitating the oxidation of Cu(I) to Cu(II). whiterose.ac.uk

| Dihydronaphthalene Substrate | Diazo Compound | Rhodium Catalyst | Major Pathway |

|---|---|---|---|

| 1,2-Dihydronaphthalene | Methyl 2-diazopent-3-enoate | Rh₂(S-DOSP)₄ | Cyclopropanation |

| 1,2-Dihydronaphthalene | Methyl 3-(tert-butyldimethylsilyloxy)-2-diazopent-3-enoate | Rh₂(S-PTAD)₄ | C-H Activation/Cope Rearrangement |

| 1-Methyl-1,2-dihydronaphthalene | Methyl 2-diazopent-3-enoate | Rh₂(R-DOSP)₄ | Enantiodivergent: C-H Activation/Cope & Cyclopropanation |

Controlling stereochemistry is a central challenge in the synthesis of functionalized molecules. The halogenation of alkenes, a classic organic reaction, is a prime example. researchgate.net The addition of halogens like chlorine and bromine to alkenes such as 1,2-dihydronaphthalene is often stereospecific, proceeding with anti-selectivity. nih.govlibretexts.org This is explained by the formation of a cyclic halonium ion intermediate, which blocks one face of the molecule from nucleophilic attack by the halide ion. libretexts.org This bridged intermediate prevents carbocation rearrangements and directs the incoming nucleophile to attack from the opposite face, resulting in the anti-addition product. libretexts.org

However, achieving catalytic and enantioselective dihalogenation is challenging. nih.gov Difficulties include controlling regioselectivity and transmitting stereochemical information from a catalyst to the product. nih.gov While stoichiometric enantioselective dichlorination of 1,2-dihydronaphthalene has been attempted using chiral S-Cl sulfonium (B1226848) salts, it resulted in low enantiomeric excess. nih.gov

Stereochemical control is also critical in other functionalization reactions. In the rhodium-catalyzed reactions of dihydronaphthalenes, high diastereo- and enantiocontrol can be achieved. nih.gov Similarly, the asymmetric epoxidation of 1,2-dihydronaphthalene catalyzed by Cr(salen) complexes has been studied, where a reversal of stereoselectivity was observed when changing the solvent from dichloromethane (B109758) to a fluorous medium, highlighting the subtle interplay of forces like dispersion that can influence the reaction outcome. ethz.ch The kinetic resolution of related epoxides, such as 1,2-dihydronaphthalene oxide, has also been achieved through asymmetric C-H hydroxylation, demonstrating another strategy for stereochemical control. acs.org

Quantum Chemical and Molecular Modeling Approaches

Computational chemistry provides indispensable tools for probing the intricacies of reaction mechanisms that are often difficult to access experimentally.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are used to analyze the electronic structure of molecules like dihydronaphthalenes and predict their reactivity. researchgate.netchemrevlett.com For example, the photochemical ring-opening of 1,2-dihydronaphthalene has been investigated using high-level computational methods like CASPT2//CASSCF. acs.org These studies map the reaction channels on multiple excited-state potential energy surfaces, describing the evolution from an initial bright (ionic) state to dark (covalent) states, which ultimately dictates the reaction's course. acs.org

DFT calculations have also been employed to understand the regioselectivity in reactions like the sulfonylation of tetrazoles, showcasing the predictive power of these methods. researchgate.net In the context of metal-mediated reactions, electronic structure analysis helps to elucidate the nature of catalytic intermediates. For instance, in heterometallic complexes involving ruthenium and zinc, quantum chemistry has shown that the electronic structure is primarily determined by electron density redistribution from the ruthenium fragment to the zinc atom, with the nature of external ligands on the zinc having a weaker effect. researchgate.net Analysis of Hirshfeld surfaces can further reveal the nature and importance of intermolecular interactions, such as C-H···O and C=O···π contacts, which influence molecular packing in the solid state. iucr.org

The concept of the potential energy surface (PES) is fundamental to understanding chemical reactivity. wayne.edu A PES maps the energy of a system as a function of its atomic coordinates, with minima corresponding to stable reactants and products, and saddle points corresponding to transition states. wayne.edu Computational chemists use various methods to explore these surfaces, locate transition states, and map reaction paths. wayne.edu

The thermal cyclization of 1-(3-phenyl)-1,3-butadiene to 1,8a-dihydronaphthalene (B14525316) was investigated using the MINDO/3 method, which showed that the photocyclization follows a nonadiabatic path. More advanced methods have been used to model the photophysics of 1,2-dihydronaphthalene itself, explaining its observed photochromic activity through the characterization of its excited-state PES. acs.org These models show that intramolecular vibrational energy redistribution is a key feature controlling the decay pathways and the distribution of photoproducts. acs.org

Computational Insights into Stereoselectivity and Chiral Induction

The stereochemical outcomes of reactions involving the 1,2-dihydronaphthalene scaffold are a subject of intense computational investigation. Theoretical models, particularly Density Functional Theory (DFT) calculations, have become indispensable for understanding and predicting stereoselectivity and the mechanisms of chiral induction.

Dispersion effects, often considered weak intermolecular forces, have been computationally identified as a critical factor in controlling stereoselectivity. Research on the asymmetric epoxidation of 1,2-dihydronaphthalene catalyzed by Cr(salen) complexes has shown that the reaction environment can dramatically influence these forces. Computational studies revealed that changing the solvent from dichloromethane (DCM) to a fluorous solvent like 2H,3H-decafluoropentane can lead to a complete reversal of stereoselectivity. ethz.ch This phenomenon is attributed to the altered balance between dispersive attraction and steric repulsion, a balance that can be manipulated by the choice of solvent. ethz.ch

DFT calculations have also been employed to elucidate competing reaction pathways that dictate product formation. In the cobalt-catalyzed synthesis of 1,2-dihydronaphthalenes from o-styryl N-tosyl hydrazones, two potential mechanisms were evaluated: a radical rebound mechanism and a pathway involving an ortho-quinodimethane (o-QDM) intermediate. rsc.org Calculations showed that for substrates with an ester group at the vinylic position, the pathway involving the release of a reactive o-QDM intermediate, which then undergoes a 6π-cyclization, is favored, leading to the dihydronaphthalene product. rsc.org This computational insight explains the high yields for these specific substrates and the divergent reactivity observed with other substituents. rsc.org

Furthermore, chiral induction in reactions involving 1,2-dihydronaphthalene derivatives has been achieved with high efficiency using chiral phase-transfer catalysis. The cyclization of certain 1,2-dihydronaphthalene derivatives can be mediated by a chiral anionic phase-transfer system that utilizes a specific Brønsted acid, resulting in tricyclic products with excellent enantioselectivity. preprints.org While detailed computational models for this specific system are developing, the high degree of chiral transfer strongly suggests a well-organized transition state where the chiral catalyst dictates the facial selectivity of the reaction.

| Reaction Type | Substrate/Catalyst System | Key Finding | Methodology | Reference |

|---|---|---|---|---|

| Asymmetric Epoxidation | 1,2-Dihydronaphthalene / Cr(salen) complexes | Reversal of stereoselectivity observed when changing solvent from DCM to fluorous media. | Computational analysis of dispersion effects. | ethz.ch |

| Catalytic Cyclization | o-Styryl N-tosyl hydrazones / Cobalt catalyst | Reaction proceeds via an ortho-quinodimethane (o-QDM) intermediate, explaining substituent effects on yield. | Density Functional Theory (DFT) calculations. | rsc.org |

| Amidocyclization | 1,2-Dihydronaphthalene derivatives / Chiral phase-transfer catalyst | Excellent enantioselectivity achieved in the formation of tricyclic products. | Experimental observation under chiral catalysis. | preprints.org |

Mechanistic Insights into Ring Contraction and Ring Expansion Reactions

The 1,2-dihydronaphthalene framework can undergo fascinating skeletal rearrangements, including both ring contraction to form indane systems and ring expansion. Mechanistic studies have provided a deep understanding of these transformations.

Ring Contraction: The oxidative rearrangement of 1,2-dihydronaphthalenes to 1,3-disubstituted indanes is a well-documented process, often promoted by hypervalent iodine(III) reagents or heavy metals like thallium(III). scielo.brscielo.brresearchgate.net A metal-free protocol using PhI(OH)OTs (Koser's reagent) facilitates this ring contraction under mild conditions. scielo.br The proposed mechanism involves the initial reaction of the alkene with the iodine(III) reagent, followed by an oxidative rearrangement that diastereoselectively yields trans-1,3-disubstituted indanes. scielo.bracs.org

The influence of substituents on the aromatic ring is critical. In studies using thallium trinitrate (TTN), it was found that electron-donating groups on the 1,2-dihydronaphthalene substrate favor the ring contraction rearrangement. scielo.brresearchgate.net Conversely, substrates bearing electron-withdrawing groups, such as a bromo-substituent, tend to produce lower yields of the indane product, with increased formation of side products like glycolic derivatives and naphthalenes. scielo.brresearchgate.net The mechanism for the TTN-mediated reaction is believed to proceed through an initial oxythallation of the double bond, forming a trans-adduct, which then undergoes rearrangement. scielo.br

Ring Expansion: Ring expansion reactions of vinylcyclopropanes provide a route to dihydronaphthalene derivatives. researchgate.net Silver-promoted oxidative sulfonylation of vinylcyclopropanes, for instance, proceeds via a radical pathway involving ring-expansion to generate 3,4-dihydronaphthalenes. researchgate.net Similarly, Lewis acid-mediated ring expansion of phenyl hydroxy methyl cyclopropane carboxylates has been shown to produce 1,2-dihydronaphthalene-3-carboxylic acid esters in high yields. rsc.org The reaction of a bromo-substituted silylated tetralol with a hypervalent iodine reagent also induced a ring expansion, although more forcing conditions (heating to 50 °C) were required due to the electron-withdrawing nature of the bromine, which decreases the migratory aptitude of the migrating carbon. mdpi.com

| Transformation | Reagent/Catalyst | Substituent Effect (e.g., Bromo) | Proposed Intermediate | Reference |

|---|---|---|---|---|

| Ring Contraction | PhI(OH)OTs (Koser's Reagent) | General method for various substituted dihydronaphthalenes. | Oxidative rearrangement intermediate. | scielo.bracs.org |

| Ring Contraction | Thallium Trinitrate (TTN) | Electron-withdrawing groups (like Br) decrease yield. | trans-Oxythallated adduct. | scielo.brresearchgate.net |

| Ring Expansion | Hypervalent Iodine (HTIB) | Electron-withdrawing groups (like Br) require harsher conditions. | Not explicitly detailed. | mdpi.com |

| Ring Expansion | Yb(OTf)₃ / Sc(OTf)₃ | Not detailed for bromo-derivatives. | Lewis acid-coordinated species. | rsc.org |

Advanced Spectroscopic and X-ray Crystallographic Analysis for Mechanistic Support

The unambiguous structural elucidation of reactants, intermediates, and products is paramount for validating proposed reaction mechanisms. Advanced spectroscopic techniques and single-crystal X-ray diffraction are the cornerstone of such analyses for derivatives of this compound.

X-ray crystallography provides definitive proof of both relative and absolute stereochemistry. In a notable example, the biocatalytic epoxidation of 1-bromonaphthalene (B1665260) followed by nucleophilic ring-opening with azide (B81097) yielded (1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-ol. nih.govacs.org The structure of this product was unequivocally confirmed by single-crystal X-ray analysis, which showed an excellent Flack parameter, thereby establishing the absolute configuration. This crystallographic data provided direct evidence for the stereoselectivity of the enzymatic epoxidation and the subsequent anti-selective nucleophilic attack. nih.govacs.org Similarly, the structure of a complex polyether-bridged naphthalene (B1677914), formed from the photochemical reaction of a diazodihydronaphthalenone, was also confirmed by X-ray crystallography. researchgate.net

A combination of modern spectroscopic methods is routinely used to support mechanistic proposals by confirming the structure of reaction products, particularly their regio- and stereochemistry. In the Cp*Rh(III)-catalyzed annulation of benzamides with 1,2-dihydronaphthalene, the precise structure of the resulting hexahydrobenzo[c]phenanthridine core was determined through a comprehensive analysis including ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy. nih.govacs.org The coupling constants and spatial correlations observed in 2D NMR experiments were crucial in establishing the stereochemistry of the newly formed ring junctions, thus supporting a specific mechanistic pathway for the C–H/N–H annulation. nih.gov

| Compound/Reaction | Analytical Technique | Key Finding | Reference |

|---|---|---|---|

| (1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-ol | Single-Crystal X-ray Diffraction | Unambiguous determination of absolute configuration, confirming stereochemistry of the reaction pathway. | nih.govacs.org |

| Hexahydrobenzo[c]phenanthridine derivatives | ¹H NMR, ¹³C NMR, HRMS, IR | Confirmed the regio- and stereoselective outcome of the Rh(III)-catalyzed annulation reaction. | nih.govacs.org |

| Polyether-bridged naphthalene | Single-Crystal X-ray Diffraction | Characterized a novel and complex product from a photochemical reaction, confirming its structure. | researchgate.net |

| Aryldihydronaphthalene derivatives | ¹H NMR, ¹³C NMR, HRMS | Structural confirmation of products from Lewis acid-catalyzed cascade reactions. | rsc.org |

Research Applications and Advanced Derivatives of 3 Bromo 1,2 Dihydronaphthalene

Synthesis of Functionalized 3-Bromo-1,2-dihydronaphthalene Analogues

The synthesis of functionalized analogues of this compound is a key area of research, driven by the need for novel compounds with specific electronic and steric properties for various applications. These synthetic strategies often involve multi-step processes, including bromination, reduction, and coupling reactions. smolecule.com

Influence of Remote Substituents on Synthetic Accessibility and Reactivity

The presence of remote substituents on the dihydronaphthalene core can significantly influence both the ease of synthesis and the reactivity of the resulting analogues. For instance, the introduction of a methoxy (B1213986) group, as seen in 6-methoxy-1,2-dihydronaphthalene, can direct the regioselectivity of subsequent reactions. smolecule.com This directing effect is crucial for the controlled synthesis of polysubstituted derivatives.

The steric and electronic effects of these remote groups play a critical role. A bulky substituent, for example, might hinder the approach of a reagent to a nearby reaction site, thereby altering the expected outcome of a reaction. acs.org Conversely, an electron-withdrawing or electron-donating group can affect the electron density of the aromatic ring, influencing its susceptibility to electrophilic or nucleophilic attack.

Directed Functionalization Strategies for Regioisomers

Achieving regiochemical control is a significant challenge in the synthesis of functionalized dihydronaphthalene analogues. Directed functionalization strategies are therefore employed to selectively introduce new groups at specific positions. One common approach is directed ortho-metalation, where a directing group guides the deprotonation and subsequent functionalization of an adjacent position.

For example, the synthesis of 3-bromo-1-fluoronaphthalene (B577115) has been achieved with high regioselectivity through the directed lithiation of 1-fluoronaphthalene, followed by bromination. Similarly, rhodium-catalyzed C-H activation has been utilized for the ortho-alkylation of phenoxy substrates, demonstrating a powerful method for regioselective C-C bond formation. acs.org

These strategies are essential for creating specific regioisomers that may possess unique biological activities or material properties. The ability to selectively functionalize the dihydronaphthalene scaffold opens up avenues for creating diverse libraries of compounds for screening and development. scispace.com

Role as Synthetic Intermediates for Complex Molecular Architectures

This compound and its derivatives serve as versatile building blocks in the synthesis of more complex molecules, including natural product derivatives and novel materials. dergipark.org.tr The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse functionalities. smolecule.com

Building Blocks for Natural Product Derivatives

The dihydronaphthalene scaffold is a common motif in a number of biologically active natural products. nih.gov Consequently, this compound is a valuable intermediate in the synthesis of analogues of these natural products. For instance, dihydronaphthalene analogues have been synthesized as potent inhibitors of tubulin polymerization, drawing inspiration from natural products like combretastatin (B1194345) A-4. nih.govnih.gov

A modular approach to aryltetralin, dihydronaphthalene, and arylnaphthalene lignans (B1203133) has been developed utilizing photoredox-generated carbonyl ylides. acs.org This methodology allows for the rapid assembly of densely functionalized dihydronaphthalenes, which can then be converted into various lignan (B3055560) natural products. acs.org

Precursors for Novel Chemical Scaffolds in Materials Science

The unique electronic and structural properties of dihydronaphthalene derivatives make them attractive precursors for new materials. The planar biphenyl (B1667301) segment in certain derivatives can promote π-stacking interactions, which are important for the formation of liquid crystalline phases. smolecule.com

By modifying the substituents on the dihydronaphthalene core, the luminescence properties of the resulting materials can be tuned. smolecule.com This tunability is highly desirable for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics. smolecule.com The synthetic accessibility of various functionalized dihydronaphthalenes allows for the systematic exploration of structure-property relationships in these materials. dergipark.org.tr

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening. scispace.comcam.ac.uk this compound and related structures can serve as key starting points for DOS strategies due to the multiple reaction sites they offer for diversification.

A general strategy for DOS involves a branching reaction pathway where a common intermediate is subjected to a variety of reaction conditions to produce a library of distinct molecular scaffolds. cam.ac.uk For example, a three-component cascade reaction has been developed for the synthesis of polysubstituted pyridines from β-bromo-α,β-unsaturated aldehydes, which can be derived from tetralone precursors. sci-hub.se This approach allows for the rapid generation of a diverse set of polycyclic pyridines. sci-hub.se

Furthermore, biomimetic ring expansion strategies have been employed for the diversity-oriented synthesis of benzannulated medium rings. scispace.com This involves the oxidative dearomatization of bicyclic phenols to form polycyclic cyclohexadienones, which then undergo ring expansion to generate medium-ring scaffolds found in natural products. scispace.com Such strategies, starting from accessible precursors related to the dihydronaphthalene framework, enable the exploration of novel chemical space.

Emerging Research Frontiers and Future Directions

Development of Sustainable and Atom-Economical Synthetic Protocols

One promising approach involves the use of electrochemical methods. For instance, a [4+2] annulation of two different styrenes has been achieved under electrochemical oxidative conditions, eliminating the need for metal catalysts and external oxidants. chinesechemsoc.org This method offers a direct and atom-economical pathway to polysubstituted 1,2-dihydronaphthalenes. chinesechemsoc.org Another innovative strategy utilizes a base-induced dehydrogenative and dearomative transformation of 1-naphthylmethylamines to produce 1,4-dihydronaphthalene-1-carbonitriles. acs.org This process involves the generation of potassium 1-naphthylmethyl amides, which then undergo β-H eliminations. acs.org

Furthermore, cobalt-catalyzed reactions are being explored for the synthesis of substituted 1,2-dihydronaphthalenes from o-styryl N-tosyl hydrazones. rsc.org This catalytic method has proven effective for a wide range of substrates. rsc.org Researchers are also investigating indium(III)-TMSBr-catalyzed cascade reactions of diarylalkynes with acrylates to create aryldihydronaphthalene derivatives. mdpi.com These emerging protocols highlight a significant shift towards more sustainable and efficient synthesis of this important class of compounds.

Enantioselective and Diastereoselective Synthesis of Chiral Dihydronaphthalene Derivatives

The creation of chiral dihydronaphthalene derivatives with specific three-dimensional arrangements of atoms is a major focus in synthetic chemistry, as these molecules are valuable building blocks for biologically active compounds. nih.gov Achieving high levels of enantioselectivity (favoring one of two mirror-image isomers) and diastereoselectivity (favoring one of multiple stereoisomers that are not mirror images) is crucial for their application.

Recent breakthroughs in this area include the use of chiral catalysts to guide the stereochemical outcome of reactions. For example, tartaric acid, an abundant and environmentally friendly catalyst, has been successfully employed in the enantioselective [4+2] cycloaddition of isochromene acetals and vinylboronates to produce chiral dihydronaphthalenes with high enantiomeric and diastereomeric ratios. nih.gov Similarly, organocatalytic methods using chiral phosphoric acids have been developed for the asymmetric synthesis of dihydronaphthalenes from isobenzopyrylium ions, achieving excellent asymmetric induction without the need for a metal catalyst. acs.orgnih.gov

Other notable strategies include:

The diastereoselective addition of lithiosilanes to chiral naphthalenes. acs.org

The use of chiral dirhodium(II) carboxylate catalysts in C-H functionalization reactions of 1,2-dihydronaphthalenes. mdpi.com

N-Heterocyclic carbene (NHC)-catalyzed enantioselective synthesis of functionalized pyrazoles that can be precursors to chiral dihydronaphthalene structures. acs.org

These advanced synthetic methods provide powerful tools for accessing a diverse range of chiral dihydronaphthalene derivatives with high precision.

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of modern automation and reaction technologies is revolutionizing the synthesis and screening of chemical compounds, including 3-Bromo-1,2-dihydronaphthalene and its derivatives. Flow chemistry and high-throughput experimentation (HTE) are at the forefront of this transformation, enabling faster, safer, and more efficient chemical discovery. sigmaaldrich.comwikipedia.orgbmglabtech.com

Flow Chemistry: This technique involves performing chemical reactions in a continuous stream rather than in a traditional batch-wise manner. sioc-journal.cn For the synthesis of dihydronaphthalene derivatives, flow chemistry offers several advantages, including precise control over reaction parameters, enhanced safety when dealing with hazardous reagents, and the potential for seamless scale-up. sioc-journal.cn For example, a continuous-flow system utilizing a non-resonant microwave applicator has been successfully used for the Diels-Alder reaction to produce a dihydronaphthalene derivative. researchgate.net

High-Throughput Experimentation (HTE): HTE employs robotics and automated systems to conduct a large number of experiments simultaneously. sigmaaldrich.comwikipedia.orgbmglabtech.com This allows for the rapid screening of various catalysts, reagents, and reaction conditions to identify optimal synthetic routes. sigmaaldrich.com In the context of dihydronaphthalene synthesis, HTE can be used to quickly discover new catalysts for cross-coupling reactions or to optimize conditions for known transformations. sigmaaldrich.com The data generated from HTE can then be used to inform the design of more efficient and selective synthetic protocols. wikipedia.org

The synergy between flow chemistry and HTE provides a powerful platform for accelerating the development of novel and improved synthetic methods for this compound and related compounds.

Advanced Theoretical Modeling for Predictive Chemical Design and Optimization

Computational chemistry is increasingly becoming an indispensable tool in the design and optimization of synthetic routes for complex molecules like this compound. rsc.org By employing advanced theoretical models, chemists can gain deep insights into reaction mechanisms, predict the outcomes of reactions, and design new synthetic strategies with greater efficiency. rsc.org

Theoretical studies, such as those examining the structure and conformation of dihydronaphthalene and related compounds, provide fundamental knowledge about their stability and reactivity. acs.org For instance, density functional theory (DFT) calculations have been used to elucidate the mechanistic pathways of cobalt-catalyzed 1,2-dihydronaphthalene (B1214177) synthesis. rsc.org These calculations can help to understand the role of intermediates, such as cobalt(III)-carbene radicals, and to predict the feasibility of different reaction pathways. rsc.org

Furthermore, computational modeling can be used to:

Predict Reaction Outcomes: By simulating the interactions between reactants and catalysts, theoretical models can help predict the stereoselectivity and regioselectivity of a reaction.

Inform Synthetic Design: Computational insights can guide the selection of appropriate substrates, catalysts, and reaction conditions to achieve a desired product. rsc.org

Rationalize Experimental Observations: Theoretical calculations can provide a framework for understanding unexpected experimental results and for refining synthetic methodologies.

The application of these advanced theoretical tools is poised to accelerate the discovery and development of novel and efficient synthetic protocols for this compound and its derivatives.

Q & A

Q. Table 1. Key Analytical Techniques for this compound

Q. Table 2. Inclusion Criteria for Toxicity Studies

| Category | Criteria | Rationale |

|---|---|---|

| Species | Humans, rodents | Cross-species relevance |

| Exposure | Inhalation, oral, dermal | Mimics real-world scenarios |

| Health Outcomes | Systemic effects (hepatic, renal) | Prioritizes organ-specific toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.